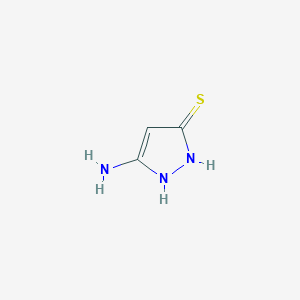
5-Amino-1,2-dihydro-3H-pyrazole-3-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-1,2-dihydro-3H-pyrazole-3-thione is a heterocyclic compound that belongs to the pyrazole family. This compound is characterized by its unique structure, which includes an amino group and a thione group attached to a pyrazole ring. It has garnered significant interest in the fields of organic and medicinal chemistry due to its potential biological activities and applications in various scientific research areas.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1,2-dihydro-3H-pyrazole-3-thione typically involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives. One common method includes the reaction of thiosemicarbazide with α,β-unsaturated carbonyl compounds under acidic or basic conditions . The reaction conditions often involve refluxing the reactants in ethanol or other suitable solvents to facilitate the formation of the pyrazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to maximize efficiency and minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
5-Amino-1,2-dihydro-3H-pyrazole-3-thione undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, iodine, sodium borohydride, and various alkylating agents. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include disulfides, sulfoxides, thiols, and various substituted pyrazole derivatives. These products can have different biological and chemical properties, making them useful in various applications .
Wissenschaftliche Forschungsanwendungen
5-Amino-1,2-dihydro-3H-pyrazole-3-thione has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 5-Amino-1,2-dihydro-3H-pyrazole-3-thione involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of cyclin-dependent kinases (CDKs) by binding to their active sites, thereby preventing the phosphorylation of target proteins and disrupting cell cycle progression . This mechanism is particularly relevant in the context of cancer treatment, where uncontrolled cell proliferation is a hallmark of the disease.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Amino-1H-pyrazolo[4,3-b]pyridine: This compound shares a similar pyrazole core but differs in its substitution pattern and biological activities.
4-Amino-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione: Another related compound with a triazole ring, known for its antifungal properties.
5-Amino-1,3-dimethylpyrazole: This compound has additional methyl groups, which can influence its chemical reactivity and biological activity.
Uniqueness
5-Amino-1,2-dihydro-3H-pyrazole-3-thione is unique due to its specific combination of an amino group and a thione group on the pyrazole ring. This structural feature imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C3H5N3S |
|---|---|
Molekulargewicht |
115.16 g/mol |
IUPAC-Name |
5-amino-1,2-dihydropyrazole-3-thione |
InChI |
InChI=1S/C3H5N3S/c4-2-1-3(7)6-5-2/h1H,(H4,4,5,6,7) |
InChI-Schlüssel |
SONANLOEVWRBAO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(NNC1=S)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



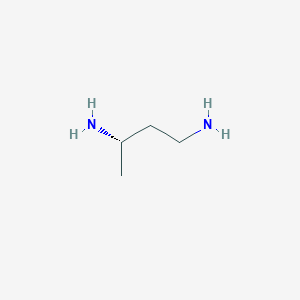

![1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3(2H)-thione](/img/structure/B13341845.png)
![1-(4-Methoxybenzyl)-1,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B13341853.png)
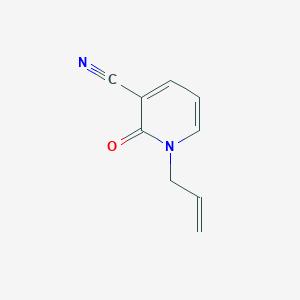
![(2-Isopropyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanol](/img/structure/B13341865.png)
![3-Methyl-3-azabicyclo[3.3.1]nonane hydrochloride](/img/structure/B13341872.png)
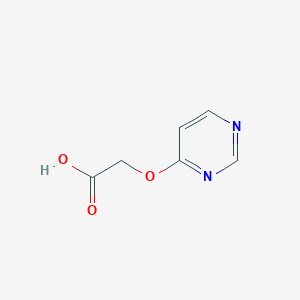
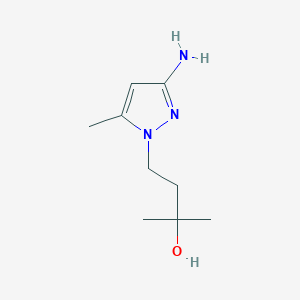

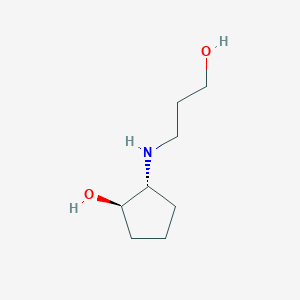

![4-isopentyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B13341896.png)
